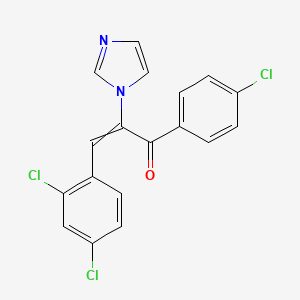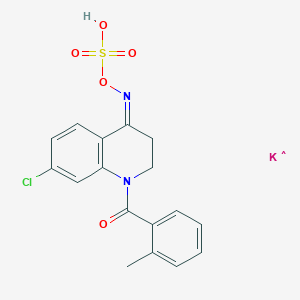
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) is a chemical compound with the molecular formula C17H15ClN2O5S. This compound is known for its unique structure, which includes a quinolinone core, a chloro substituent, and a sulfooxime group. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) typically involves multiple steps The starting material is usually a quinolinone derivative, which undergoes chlorination to introduce the chloro substituentThe final step involves the formation of the sulfooxime group, which is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base, followed by the addition of potassium salt to form the final product .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfooxime group can be oxidized to form sulfone derivatives.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfooxime group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent and quinolinone core also contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular processes.
相似化合物的比较
Similar compounds to 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) include other quinolinone derivatives with different substituents. For example:
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-: Lacks the sulfooxime group.
4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfone: Contains a sulfone group instead of a sulfooxime group.
The uniqueness of 4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H15ClKN2O5S |
|---|---|
分子量 |
433.9 g/mol |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/b19-15-; |
InChI 键 |
VNWHHEYCKWZIKQ-HVENRQQKSA-N |
手性 SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N/OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl.[K] |
规范 SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl.[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


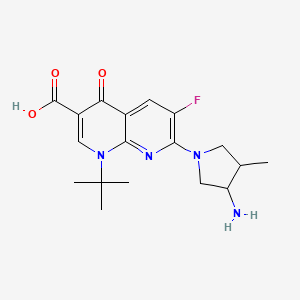
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
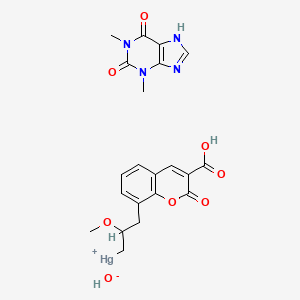

![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)
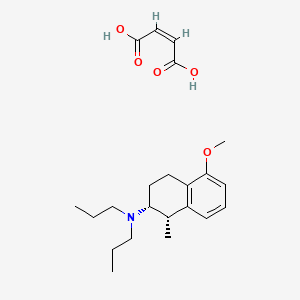

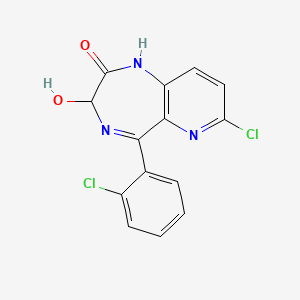
![(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[8-(diaminomethylideneamino)octanoylamino]-4-oxobutanoic acid](/img/structure/B10782395.png)
![5-chloro-2,2-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3H-1-benzofuran-7-carboxamide](/img/structure/B10782400.png)
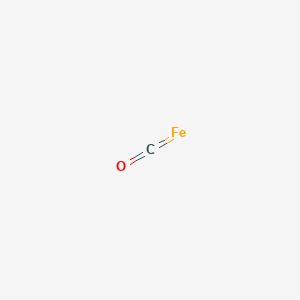
![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)
